5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O5/c23-16-6-2-1-5-15(16)19-18(20(26)17-7-3-12-30-17)21(27)22(28)25(19)9-4-8-24-10-13-29-14-11-24/h1-3,5-7,12,19,27H,4,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYWUGOJTWAQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Furoyl Group: This can be done using acylation reactions.
Addition of the Hydroxy Group: This step might involve hydroxylation reactions.
Incorporation of the Morpholinylpropyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by four key structural elements:
Electrophilic Substitution Reactions
The fluorophenyl ring undergoes selective electrophilic substitution. Friedel-Crafts alkylation/acylation is sterically hindered due to adjacent substituents, but halogenation and nitration are feasible under controlled conditions .
Example Reaction Pathways:
-
Nitration :
Conditions : HNO₃/H₂SO₄, 0–5°C
Outcome : Nitro group introduced at the para position relative to fluorine . -
Sulfonation :
Conditions : Fuming H₂SO₄, 50°C
Outcome : Sulfonic acid group attaches meta to fluorine.
Oxidation
-
Hydroxyl Group :
Oxidized to a ketone using CrO₃ or KMnO₄ in acidic media (e.g., H₂SO₄).
-
Morpholine Chain :
Propyl linker oxidizes to a carboxylic acid via K₂Cr₂O₇, forming a –COOH group .
Reduction
-
Furoyl Carbonyl :
LiAlH₄ reduces the carbonyl to a secondary alcohol.
Lactam Ring Opening
-
Acidic Conditions :
Protonation of the lactam oxygen followed by nucleophilic attack (e.g., H₂O) cleaves the ring, yielding a linear amide . -
Basic Conditions :
Hydroxide ions deprotonate the hydroxyl group, triggering ring-opening via β-elimination.
Esterification
The hydroxyl group reacts with acetyl chloride or anhydrides to form esters:
Biological Activity-Related Reactions
The compound’s antimicrobial and anticancer properties correlate with its ability to:
-
Chelate Metal Ions : The hydroxyl and carbonyl groups bind Fe³⁺/Cu²⁺, disrupting microbial enzyme function .
-
Inhibit Enzymes : The morpholine moiety interacts with ATP-binding pockets in kinases, blocking phosphorylation .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties, particularly against various cancer cell lines. The mechanism is believed to involve the inhibition of specific cellular pathways that promote cancer cell proliferation and survival. For instance, studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Preliminary findings suggest that it possesses efficacy against a range of bacterial strains, indicating potential use in treating infections caused by resistant pathogens. The exact mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Pharmacological Studies
CNS Activity
Given the presence of the morpholine moiety, studies have investigated the central nervous system (CNS) effects of this compound. It has shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression. Animal models have demonstrated anxiolytic effects, warranting further exploration in clinical settings.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been documented in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases such as arthritis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrrolone ring can significantly affect its biological activity. Systematic SAR studies have led to the identification of more potent analogs, which may enhance efficacy while reducing side effects.
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl | Increases lipophilicity |
| Hydroxy group | Enhances solubility |
| Morpholine group | Modulates CNS activity |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study 1: Anticancer Efficacy
A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The study reported IC50 values indicating potent activity against these cells. -
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that this compound inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolone Core
The following table summarizes key structural analogues and their distinguishing features:
Structure-Activity Relationship (SAR) Insights
Aryl Substituents (Position 5): The 2-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to 4-fluorophenyl (e.g., compound in ) due to steric and electronic effects .
Aroyl Groups (Position 4):
- 2-Furoyl (target compound) vs. benzoyl (e.g., ): The furan ring’s smaller size and lower aromaticity may reduce steric hindrance, favoring interactions with flat binding pockets .
- 4-Ethoxy-3-methylbenzoyl () increases hydrophobicity, which correlates with prolonged half-life in pharmacokinetic studies.
N-Alkyl Chains (Position 1): Morpholinylpropyl (target compound) improves aqueous solubility compared to dimethylaminopropyl () due to morpholine’s polar oxygen atom .
Hydroxy Group (Position 3):
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholinylpropyl substituents (target compound, ) generally enhance water solubility compared to dimethylamino or imidazolyl groups .
- Lipophilicity: Compounds with allyloxy () or propoxy () groups exhibit higher logP values, favoring membrane permeability but risking metabolic instability.
- Metabolic Stability: Ethoxy and morpholinyl groups () resist oxidative metabolism better than allyloxy or unsubstituted benzoyl groups .
Biological Activity
5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available literature.
Chemical Structure and Properties
- Molecular Formula : C22H24FNO4
- Molecular Weight : 385.43 g/mol
- IUPAC Name : 5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-1,5-dihydro-pyrrol-2-one
The compound features a pyrrolidine core with various substituents that may influence its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In particular:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells .
| Compound Type | Cell Line | IC50 (nM) |
|---|---|---|
| Pyrrolidine derivatives | L1210 | <100 |
| Fluorinated analogs | Various | <50 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses include:
- Inhibition of Nucleotide Synthesis : Similar compounds have been shown to interfere with nucleotide metabolism, leading to apoptosis in cancer cells .
- Targeting Specific Enzymes : The presence of fluorine may enhance binding affinity to certain enzymes involved in cellular proliferation .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized a series of pyrrolidine derivatives and evaluated their anticancer activity against L1210 cells. The results indicated that modifications at the phenolic position significantly enhanced potency .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents affect the biological activity of pyrrolidine derivatives. For example, the introduction of fluorine at specific positions was found to improve anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization, similar to methods used for structurally related 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. For example, cyclization of precursor hydroxy-pyrrolones with substituted aryl groups under basic conditions (e.g., KOH/EtOH) yields the core structure. Subsequent functionalization (e.g., furoyl and morpholinopropyl substitutions) requires coupling reactions using activating agents like EDCI or HOBt. Key steps include monitoring reaction progress via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : Characterization involves multi-spectral analysis:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–3.7 ppm).
- FTIR : Identify hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error.
- Melting Point : Compare observed values (e.g., 138–140°C for analogs) to literature to assess crystallinity .
Q. What are the critical safety considerations during synthesis?
- Methodological Answer : Due to the fluorophenyl group’s thermal sensitivity, avoid exposure to sparks or open flames (P210). Use inert atmospheres (N2/Ar) during reactions involving morpholine derivatives to prevent oxidation. Employ fume hoods for handling volatile intermediates and conduct risk assessments for exothermic steps (e.g., cyclization) .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers or tautomeric forms of this compound be resolved?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping hydroxy or morpholine protons):
- Use DEPT-135 or 2D-COSY to distinguish coupling patterns.
- Conduct variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- Compare with analogs (e.g., 5-(4-chlorophenyl)-pyrrol-2-one derivatives) to isolate substituent effects .
Q. What strategies optimize reaction yields for the morpholinopropyl substitution step?
- Methodological Answer : Low yields (<50%) in alkylation steps often arise from steric hindrance. Mitigate this by:
- Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Increasing reaction temperature (60–80°C) and extending reaction time (24–48 hrs).
- Employing phase-transfer catalysts (e.g., TBAB) for biphasic systems. Validate success via LC-MS tracking of intermediate consumption .
Q. How do fluorinated substituents influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The 2-fluorophenyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility. Assess stability via:
- HPLC-UV : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hrs.
- LC-MS/MS : Identify hydrolysis products (e.g., free furoic acid).
- Compare with non-fluorinated analogs to isolate fluorination effects on metabolic resistance .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., kinases or GPCRs). Validate predictions via:
- MD Simulations (GROMACS) : Assess binding stability over 100 ns.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorophenyl vs. chlorophenyl analogs.
- Cross-reference with experimental IC50 values from kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
